molecular formula C18H20N6O3S B2865179 N-(4-(N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 941964-23-4

N-(4-(N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No.: B2865179
CAS No.: 941964-23-4
M. Wt: 400.46
InChI Key: VLGJJBQOGPGHLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery due to its unique molecular architecture. This molecule incorporates two pharmaceutically important motifs: a sulfonamide group and a tetrazole ring . Sulfonamides are a well-established class of compounds in the pharmaceutical industry, widely investigated for their diverse biological activities, which include use as anti-inflammatory, antiviral, and anticancer agents . The tetrazole ring, a five-membered ring containing four nitrogen atoms, is often used as a bioisostere for carboxylic acids or other functional groups in drug molecules, which can improve metabolic stability, bioavailability, and overall drug-like properties . The specific combination of these features in a single molecule makes it a valuable synthon for developing novel therapeutic agents. Researchers are exploring its potential as a key intermediate in the synthesis of more complex molecules targeted at critical proteins involved in diseases like cancer . The presence of the 3,4-dimethylphenyl substituent further offers opportunities for structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is strictly for use by qualified professionals. This compound is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[4-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3S/c1-12-4-7-16(10-13(12)2)24-18(21-22-23-24)11-19-28(26,27)17-8-5-15(6-9-17)20-14(3)25/h4-10,19H,11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLGJJBQOGPGHLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)sulfamoyl)phenyl)acetamide is a compound with potential biological activities, particularly in the fields of antibacterial and anticonvulsant research. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the tetrazole ring through nucleophilic substitution reactions. The final product is characterized by various spectroscopic methods such as NMR and mass spectrometry to confirm its structure and purity .

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of related compounds, particularly focusing on their activity against various bacterial strains. For instance, a related N-phenylacetamide derivative demonstrated significant antibacterial properties against Xanthomonas oryzae with an EC50 value of 156.7 µM, which was superior to existing treatments . The mechanism of action includes disruption of bacterial cell membranes, leading to cell lysis as confirmed by scanning electron microscopy (SEM) studies .

Anticonvulsant Activity

The anticonvulsant potential of compounds similar to this compound has been investigated using established animal models. Initial screenings indicated that certain derivatives exhibited protective effects in maximal electroshock (MES) tests, suggesting their potential utility in treating epilepsy . The structure-activity relationship (SAR) studies highlighted the importance of specific molecular features for enhancing anticonvulsant efficacy .

Case Study 1: Antibacterial Efficacy

A study evaluating a series of N-phenylacetamide derivatives found that modifications in the aryl moiety significantly affected antibacterial potency. Compounds were tested against Xanthomonas species, with notable results indicating that specific substitutions led to increased activity and lower EC50 values. The SEM analysis revealed that these compounds caused significant morphological changes in bacterial cells, confirming their mechanism of action .

Case Study 2: Anticonvulsant Screening

In another investigation focusing on anticonvulsant activity, a range of derivatives was tested using the MES model. Results indicated that certain compounds provided significant protection at doses as low as 100 mg/kg. The SAR analysis identified key structural elements that contributed to their activity against seizures, underscoring the relevance of molecular design in drug development for neurological disorders .

Research Findings Summary

CompoundActivity TypeEC50/IC50 ValueMechanism
This compoundAntibacterial156.7 µMCell membrane disruption
Related N-phenylacetamideAnticonvulsant100 mg/kg (protective dose)Sodium channel modulation

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features and Differences
Compound Name Core Structure Key Substituents Molecular Weight (Da) Notable Features
Target Compound Tetrazole 3,4-Dimethylphenyl, sulfamoyl, acetamide ~458.5* High lipophilicity due to dimethylphenyl; sulfamoyl enhances hydrogen bonding
N-(4-Methylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide Tetrazole 4-Methylphenyl, sulfanyl, acetamide ~293.3 Sulfanyl group instead of sulfamoyl; simpler structure with lower molecular weight
Candesartan Tetrazole Biphenyl, ethoxybenzimidazole, carboxylic acid ~440.4 Angiotensin II receptor blocker; tetrazole enhances metabolic stability
2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Triazole Furan, sulfanyl, acetamide ~308.3 Anti-exudative activity; triazole core instead of tetrazole
N-{4-[(3,4-Dimethylisoxazol-5-yl)sulfamoyl]phenyl}-2-[4-(4-methylphenyl)phenoxy]acetamide Isoxazole 3,4-Dimethylisoxazole, biphenoxy, acetamide ~535.6 Isoxazole replaces tetrazole; biphenoxy group increases steric bulk

Key Observations :

  • Tetrazole vs. Triazole/Isoxazole : The target compound’s tetrazole core distinguishes it from triazole-based anti-exudative agents (e.g., ) and isoxazole-containing sulfonamides (e.g., ). Tetrazoles are preferred in drug design for their metabolic stability and ability to mimic carboxylic acids .
  • Sulfamoyl vs.

Key Observations :

  • The target compound’s synthesis likely parallels methods for hydroxyacetamide derivatives (e.g., ), utilizing zeolite catalysts and reflux conditions.
  • Unlike anti-exudative triazoles (), the target’s tetrazole core may require specialized azide-cyanothioacetamide reactions, as seen in .

Pharmacological and Physicochemical Properties

  • Tetrazole-Containing Drugs : Candesartan () demonstrates that tetrazoles enhance bioavailability and receptor binding. The target compound’s dimethylphenyl group may further optimize these properties.
  • Anti-Exudative Activity: While the target compound’s activity is unspecified, structural analogs like 2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamide exhibit significant anti-exudative effects at 10 mg/kg, comparable to diclofenac .

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